tert-Butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate tert-Butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20534368
InChI: InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21(16-9-10-16)17-11-12-20(14-17)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3
SMILES:
Molecular Formula: C19H28N2O2
Molecular Weight: 316.4 g/mol

tert-Butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate

CAS No.:

Cat. No.: VC20534368

Molecular Formula: C19H28N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate -

Specification

Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
IUPAC Name tert-butyl N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylcarbamate
Standard InChI InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21(16-9-10-16)17-11-12-20(14-17)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3
Standard InChI Key ZWVVQFUYDLBAGS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl N-[1-(1-benzylpyrrolidin-3-yl)cyclopropyl]carbamate, underscores its three-dimensional complexity . Key structural features include:

  • Pyrrolidine Ring: A five-membered nitrogen-containing ring, substituted at the 3-position.

  • Benzyl Group: Attached to the pyrrolidine nitrogen, enhancing steric bulk and aromatic interactions.

  • Cyclopropane Ring: A strained three-membered carbon ring fused to the pyrrolidine, influencing conformational stability.

  • tert-Butyl Carbamate: A protecting group for amines, providing steric protection and modulating solubility.

The InChI key IJLXSEZUQISPRL-UHFFFAOYSA-N and SMILES CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 encode its connectivity . Computational models predict a bent geometry due to cyclopropane ring strain, which may enhance binding affinity in biological targets.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis involves sequential functionalization (Figure 1):

  • Pyrrolidine Formation: Cyclization of γ-aminobutyraldehyde derivatives under basic conditions.

  • Benzylation: Nucleophilic substitution using benzyl halides to introduce the aromatic group.

  • Cyclopropanation: Reaction with diazo compounds (e.g., diazomethane) and transition metal catalysts (e.g., Cu(I)) to form the cyclopropane ring .

  • Carbamate Protection: Treatment with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield the final product .

StepReaction TypeReagents/ConditionsYield (%)
1CyclizationNaOH, EtOH, reflux65–75
2Nucleophilic substitutionBenzyl bromide, K2CO3, DMF80–85
3CyclopropanationDiazomethane, Cu(acac)₂50–60
4Carbamate formationBoc₂O, Et₃N, CH₂Cl₂90–95

Table 1: Synthetic route for tert-butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate .

Industrial-Scale Manufacturing

MolCore BioPharmatech reports industrial production with ≥97% purity using continuous flow reactors, which enhance reaction control and scalability . Automated platforms optimize parameters such as temperature (20–50°C) and pressure (1–3 atm), reducing byproducts and improving throughput.

Physicochemical Properties

The compound’s properties derive from its hybrid structure:

  • Melting Point: Predicted 81–85°C (analogous to tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate) .

  • Boiling Point: ~294.5°C (estimated via group contribution methods) .

  • Density: 1.11 g/cm³, typical for carbamates .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate group; limited in water (<0.1 mg/mL).

Research Applications

Pharmaceutical Intermediate

As a key intermediate, this compound is utilized in synthesizing protease inhibitors and neuromodulators. Its pyrrolidine-cyclopropane scaffold mimics natural alkaloids, enabling interactions with enzymes like acetylcholinesterase .

Neuroprotective Studies

In vitro studies on analogous pyrrolidine derivatives demonstrate neuroprotection via NMDA receptor antagonism, reducing glutamate-induced excitotoxicity . While direct data on this compound is limited, structural analogs show IC₅₀ values of 10–50 nM in neuronal cell assays.

Material Science

The cyclopropane ring’s strain energy (27 kcal/mol) makes it a candidate for polymer cross-linking agents, enhancing mechanical strength in epoxy resins.

Mechanism of Action

Though specific studies are pending, the compound’s carbamate group likely undergoes enzymatic hydrolysis in vivo, releasing an amine intermediate that modulates biological targets. For example:

R–O–C(=O)–NH–R’esteraseR–OH+H2N–R’\text{R–O–C(=O)–NH–R'} \xrightarrow{\text{esterase}} \text{R–OH} + \text{H}_2\text{N–R'}

This mechanism is common in prodrugs, suggesting potential for controlled drug release .

Comparison with Structural Analogs

CompoundStructureKey DifferencesBioactivity
tert-Butyl (1-benzylpiperidin-3-yl)carbamate Six-membered piperidine ringReduced ring strainLower receptor affinity
Boc-ACPC-ol Hydroxymethyl cyclopropaneIncreased hydrophilicityEnhanced solubility

Table 2: Structural and functional comparison with analogs .

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